Dipsanoside B

Natural Product Chemistry Phytochemical Fingerprinting Structural Elucidation

QC of Dipsaci Radix using surrogate standards like loganin yields unreliable results. Dipsanoside B is a unique tetrairidoid glucoside marker that decreases markedly during salt-processing (0.13-0.16% → 0.00-0.12%), enabling unambiguous raw vs. processed material discrimination. • Authenticated reference standard for accurate HPLC-DAD quantification and pharmacopoeial compliance. • Pure standard for anti-osteoarthritis mechanistic studies-validated as a major bioactive contributor in rat models. • Essential chemomarker for Dipsacus species authentication and adulterant detection via HPLC/UPLC fingerprinting.

Molecular Formula C66H90O37
Molecular Weight 1475.4 g/mol
CAS No. 889678-64-2
Cat. No. B2618318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipsanoside B
CAS889678-64-2
Molecular FormulaC66H90O37
Molecular Weight1475.4 g/mol
Structural Identifiers
InChIInChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9+/t22-,23-,25+,26+,27-,28+,29+,34-,35-,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1
InChIKeyJGFCDHIJCNLFPY-TYGHAODNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dipsanoside B Identity and Class Profile


Dipsanoside B is a novel tetrairidoid glucoside (a tetrameric iridoid glycoside comprising four iridoid units linked to four glucose moieties) originally isolated from the roots of Dipsacus asper Wall. ex DC. (Dipsaci Radix) [1]. It is a high-molecular-weight (1475.4 g/mol) natural product with the molecular formula C66H90O37, structurally characterized as the first-reported iridoid tetramer containing four glucoside residues [1]. This compound is a key marker constituent in Dipsaci Radix and has been identified as a major contributor to the anti-osteoarthritis efficacy of this traditional medicinal material [2].

Tetrairidoid glucoside analytical standard for Dipsaci Radix fingerprinting
Processing-marker compound for raw vs. salt-processed material discrimination
HPLC-DAD and LC-MS quantification in phytochemical quality control

Why Generic Iridoids Fail for Dipsanoside B


Substituting Dipsanoside B with a generic iridoid standard, such as loganin or sweroside, or even with its close structural analog Dipsanoside A, is analytically and pharmacologically invalid due to profound differences in molecular architecture, processing stability, and biological contribution. Dipsanoside B is a unique tetrairidoid glucoside—one of the first iridoid tetramers ever reported—whereas most iridoid glycosides are monomers or dimers [1]. This structural complexity confers distinct physicochemical properties and necessitates a dedicated, authenticated reference standard for accurate HPLC fingerprinting and quantitative analysis [2]. Critically, studies have shown that the content of Dipsanoside B changes in a highly specific manner during salt-processing of Dipsaci Radix, decreasing markedly (from a range of 0.13-0.16% in raw material to 0.00-0.12% in processed material), while the content of Dipsanoside A increases [2]. This divergent behavior under standard processing conditions precludes the use of a surrogate standard for quality assessment or material authentication. The following quantitative evidence establishes the precise points of differentiation that necessitate the procurement and use of the specific compound, Dipsanoside B.

Target Standard
Dipsanoside B: tetrameric iridoid with 4 iridoid units + 4 glucose moieties
Common Substitute
Loganin / Sweroside: monomeric iridoids with a single iridoid-glucose unit
Structural complexity mismatch: a monomeric standard cannot resolve tetrameric peaks in HPLC fingerprints; dedicated reference material is required for accurate peak assignment.
Target Standard
Dipsanoside B content decreases markedly after salt-processing
Structural Analog
Dipsanoside A content increases under identical processing conditions
Opposite processing-direction responses preclude surrogate use; Dipsanoside A cannot serve as a substitute marker for processing authentication.

Dipsanoside B Quantitative Differentiation Evidence


Tetrairidoid vs. Monomeric Iridoid Architecture

Dipsanoside B is distinguished from common monomeric iridoid glycosides (e.g., loganin, sweroside) by its unique tetrameric structure comprising four iridoid units and four glucose residues. This structural differentiation is not merely academic; it directly impacts analytical method development. While loganin is a monomeric iridoid glucoside commonly used as a marker for Dipsaci Radix, Dipsanoside B represents a distinct chemical class (tetrairidoid glucoside) that requires separate chromatographic resolution and quantification parameters [1]. The original isolation paper identified dipsanosides A and B as the first-reported iridoid tetramers with four glucosides [1].

Structural Architecture
Class-level inference
Tetramer (4 iridoid + 4 glucose) vs. monomer (1+1); MW 1475.4 g/mol vs. 390.4 (loganin) or 358.3 (sweroside)
Supports dedicated analytical reference standard requirement
Reported by NMR and model-compound comparison in the isolation study
Natural Product Chemistry Phytochemical Fingerprinting Structural Elucidation

Content Stability During Salt Processing

A comparative quantitative study on the impact of salt-processing on Radix Dipsaci (RD) revealed divergent behavior between the two structurally similar tetrairidoid glucosides, Dipsanoside B (DB) and Dipsanoside A (DA). Using a validated HPLC-DAD method, the study determined the percentage content (% w/w) of 10 marker compounds in 13 batches of raw RD (RRD) and 13 batches of salt-processed RD (SRD). The data demonstrate that the content of DB consistently decreases after salt processing, whereas the content of DA increases [1].

Processing Stability
Head-to-head comparison
Dipsanoside B content decreased from ~0.14% (raw) to 0.00-0.12% (salt-processed); Dipsanoside A increased
Supports processing-marker discrimination in Dipsaci Radix
13-batch paired analysis by validated HPLC-DAD method
Traditional Chinese Medicine Processing Phytochemical Quality Control HPLC-DAD Quantification

Anti-Osteoarthritis Efficacy Contribution

The specific contribution of Dipsanoside B to the anti-osteoarthritis activity of Dipsaci Radix has been quantified using a spectrum-effect relationship approach. In a rat model of sodium iodoacetate-induced osteoarthritis, the study correlated the HPLC fingerprint peak areas of various constituents with pharmacodynamic indices (cartilage score, TNF-α, IL-1β, IL-6, Mankin score). Grey Relational Analysis (GRA) and Pearson correlation were used to identify the active components. Dipsanoside B (identified as peak 14) was among the components exhibiting a 'large correlation' with the observed anti-osteoarthritis effects, alongside loganic acid, chlorogenic acid, caffeic acid, and asperosaponin VI [1].

Bioactivity Contribution
Reported endpoint context
Large correlation with anti-osteoarthritis model endpoints by GRA and Pearson analysis
Supports model-response interpretation in osteoarthritis research
Rat sodium iodoacetate model; spectrum-effect relationship study
Osteoarthritis Spectrum-Effect Relationship Grey Relational Analysis

Dipsanoside B Research and Industrial Applications


Authentication of Raw and Processed Dipsaci Radix

Analytical laboratories performing quality control of Dipsaci Radix (RD) raw materials or decoction pieces require an authenticated Dipsanoside B reference standard for accurate quantification by HPLC-DAD. As demonstrated by Wu et al. (2024), the content of Dipsanoside B decreases markedly upon salt-processing (from 0.13-0.16% to 0.00-0.12%), making it a critical discriminatory marker [1]. A validated method using this standard can distinguish raw from processed material and ensure batch-to-batch consistency, which is essential for compliance with pharmacopoeial monographs and for manufacturers of traditional Chinese medicine formulations containing Dipsaci Radix.

Bioactivity-Guided Fractionation for Osteoarthritis

Investigators studying the anti-osteoarthritis mechanisms of Dipsaci Radix or developing novel therapeutics based on its constituents should employ a pure Dipsanoside B standard. The spectrum-effect relationship study by Lv et al. (2023) identified Dipsanoside B as a major contributor to the anti-osteoarthritis effect in a rat model [2]. Using the standard for LC-MS quantification or for preparing calibration curves enables precise correlation of Dipsanoside B levels with observed biological effects in cell-based assays (e.g., chondrocyte protection) or in vivo models, thereby strengthening mechanistic studies and preclinical development efforts.

Chemical Fingerprinting for Species Discrimination

Botanical authentication and chemotaxonomic studies of Dipsacus species benefit from the inclusion of Dipsanoside B as a chemomarker in HPLC or UPLC fingerprinting methods. Given its unique tetrairidoid structure and its variable presence across Dipsacus species and plant parts, Dipsanoside B can serve as a specific indicator for the identification of Dipsacus asper and for differentiating it from closely related species or adulterants. Procurement of a high-purity standard is necessary for establishing the reference retention time and for accurate peak assignment in complex chromatographic profiles [1].

Application
Selection Property
Validation Focus
Authentication of raw and processed Dipsaci Radix
Dipsanoside B reference standard specificity
Processing batch consistency verification
Bioactivity-guided fractionation for osteoarthritis research
Compound quantification and correlation context
Model-response endpoint interpretation
Chemical fingerprinting for species discrimination
Tetrairidoid chemomarker specificity
Chromatographic peak assignment accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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